Einecs 307-414-3

Description

Properties

CAS No. |

97635-53-5 |

|---|---|

Molecular Formula |

C10H19N3O5 |

Molecular Weight |

261.28 g/mol |

IUPAC Name |

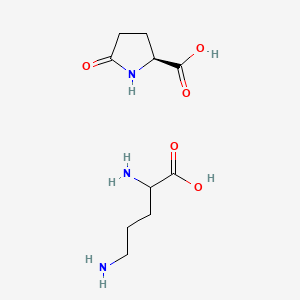

2,5-diaminopentanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H12N2O2.C5H7NO3/c6-3-1-2-4(7)5(8)9;7-4-2-1-3(6-4)5(8)9/h4H,1-3,6-7H2,(H,8,9);3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |

InChI Key |

TYQDOIOMUGXJOC-HVDRVSQOSA-N |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)O.C(CC(C(=O)O)N)CN |

Canonical SMILES |

C1CC(=O)NC1C(=O)O.C(CC(C(=O)O)N)CN |

Origin of Product |

United States |

Ecological and Biological Characteristics of Vaucheria Sessilis

Phylogeny and Taxonomy of Vaucheria sessilis

Vaucheria sessilis is a species of yellow-green algae belonging to the class Xanthophyceae. byjus.com Its taxonomic classification has been subject to historical debate. Initially placed within the class Chlorophyceae due to certain shared characteristics, it was later moved to Xanthophyceae based on features like the presence of specific pigments and the absence of pyrenoids. biologydiscussion.com Phylogenetic analyses using molecular data, such as the rbcL gene, have helped to solidify its position and show that Vaucheria species form monophyletic clades that align with morphological-based subgeneric sections. researchgate.net

The taxonomic hierarchy for Vaucheria sessilis is as follows:

| Taxonomic Rank | Classification |

| Kingdom | Chromista |

| Phylum | Ochrophyta |

| Class | Xanthophyceae |

| Order | Vaucheriales |

| Family | Vaucheriaceae |

| Genus | Vaucheria |

| Species | sessilis |

Table 1: Taxonomic Classification of Vaucheria sessilis. gbif.org

The organism's thallus is a distinctive feature, characterized as filamentous, branched, coenocytic, and siphonaceous. biologynotesonline.com This means it consists of long, multinucleate tubes without cross-walls, which allows for efficient nutrient transport. biologynotesonline.comtandfonline.com Septa only form during injury or in association with the development of reproductive organs. byjus.com

Habitat and Environmental Distribution of Vaucheria sessilis

Vaucheria sessilis exhibits a cosmopolitan distribution, inhabiting a wide range of environments globally. britannica.com It is commonly found in both freshwater and terrestrial habitats. biologydiscussion.com Aquatic environments include ponds, estuaries, and salt marshes, while terrestrial forms often grow on damp soil, forming green mats. biologydiscussion.combritannica.com Some studies have noted its presence in streams with neutral to slightly acidic pH, low turbidity, and slow current velocity. biotaneotropica.org.br

The alga demonstrates considerable tolerance to environmental stressors. For instance, it can withstand desiccation, which allows it to thrive on exposed mudflats. britannica.com Certain species of Vaucheria have been identified growing on travertine surfaces in temperate freshwater settings, indicating an adaptation to hardwater environments. tandfonline.com The distribution of Vaucheria sessilis can be influenced by factors such as water flow and light availability. tandfonline.com

Physiological Adaptations and Metabolic Processes of Vaucheria sessilis

Vaucheria sessilis, like other members of its genus, possesses unique physiological and metabolic characteristics. The protoplast, contained within the filamentous structure, houses numerous nuclei, disc-shaped chromatophores (chloroplasts), and other organelles. byjus.com A key metabolic feature is the storage of food reserves as oil droplets rather than starch, which is typical for green algae. biologynotesonline.com The chromatophores contain chlorophyll (B73375) a and e, carotenoids, and xanthophylls, but lack pyrenoids, which are structures involved in carbon fixation in many other algal groups. byjus.com

The organism exhibits responses to light, a critical factor for its metabolic independence through photosynthesis. researchgate.net Vaucheria species respond to blue light with phototropism, the formation of side branches, and the movement of plastids. researchgate.netd-nb.info This response is mediated by photoreceptors called aureochromes, which are light-driven transcription factors containing a light-oxygen-voltage (LOV) domain. researchgate.netd-nb.info These photoreceptors allow the alga to assess light quality and quantity, triggering various physiological responses to optimize photosynthesis and growth. researchgate.netd-nb.info

Reproduction in Vaucheria sessilis can occur through vegetative, asexual, and sexual means. byjus.com Asexual reproduction involves the formation of motile zoospores or non-motile aplanospores. britannica.com Sexual reproduction is oogamous, involving the fertilization of a non-motile egg within an oogonium by a motile sperm from an antheridium. byjus.combritannica.com

Cultivation Strategies for Vaucheria sessilis Biomass Production

Laboratory Culture Optimization

The laboratory cultivation of Vaucheria sessilis is essential for research and for maintaining stock cultures. Strains of Vaucheria sessilis are available from culture collections such as the Sammlung von Algenkulturen Göttingen (SAG) and the UTEX Culture Collection of Algae. nih.govutex.org These collections provide specific media recipes, like the Modified Bold 3N Medium, for optimal growth. utex.org

Optimizing laboratory cultures involves controlling several environmental parameters. For example, zoospore formation, a part of the asexual life cycle, can be induced by transferring the alga from running water to still water conditions. tandfonline.com Studies have also shown that gametangium formation is significantly more abundant under long-day conditions (18 hours of light) compared to short-day conditions (8 hours). researchgate.net The light source and intensity are critical, with fluorescent tubes often used to provide controlled illumination. researchgate.net

Large-Scale Bioreactor Systems

While specific details on large-scale bioreactor systems exclusively for Vaucheria sessilis are limited, the principles of algal cultivation in bioreactors are applicable. Large-scale cultivation of algae can be performed in open pond systems or closed photobioreactors. nih.gov Open systems are simpler but are more susceptible to contamination and environmental fluctuations. nih.govcore.ac.uk Closed photobioreactors offer better control over culture conditions such as light, temperature, and nutrient levels, leading to higher biomass productivity. researchgate.net

For other filamentous algae and plant cell cultures, scaling up from laboratory to industrial-sized bioreactors (e.g., from 20-L to 630-L) has been successfully demonstrated. researchgate.net Such systems are crucial for producing large quantities of biomass for various applications, including as a source of bioactive compounds or for bioremediation. researchgate.net The biomass of Vaucheria sessilis is noted to be a rich source of micro- and macronutrients, suggesting its potential use as a soil amendment. nih.govresearchgate.net

Influence of Environmental Factors on Biomass Yield

The biomass yield of Vaucheria sessilis is directly influenced by a variety of environmental factors. Research on other algae and plants in multi-environmental trials has shown that the environment is often the main source of variation in biomass yield. mdpi.com

Key factors influencing Vaucheria growth and biomass include:

Irradiance: Growth is strongly seasonal and correlates with light levels. For instance, maximum biomass has been observed in spring before tree canopies develop and reduce light availability. tandfonline.com

Temperature: While some studies suggest temperature has little influence on growth within a certain range (e.g., consistently below 15°C), it is a critical factor for the metabolic processes of most algae. tandfonline.com

Water Chemistry: The chemical composition of the water, including pH and the concentration of dissolved nutrients like calcium, can significantly affect growth. tandfonline.com For example, Vaucheria has been observed to thrive in calcified mats on travertine surfaces. tandfonline.com

Nutrient Availability: The presence of essential nutrients is fundamental for biomass production. Studies on the bioaccumulation capacity of Vaucheria sessilis show its ability to absorb and accumulate elements from its environment. nih.govresearchgate.net

The following table summarizes the impact of key environmental factors on Vaucheria growth based on available research.

| Factor | Influence on Vaucheria sessilis | Research Findings |

| Light | Strongly influences seasonal growth and reproduction. researchgate.nettandfonline.com | Maximum biomass correlated with irradiance levels. tandfonline.com Long-day conditions promote sexual reproduction. researchgate.net |

| Temperature | Can have a lesser impact within stable ranges but is generally a key metabolic factor. tandfonline.com | One study found little influence on growth when temperatures were consistently below 15°C. tandfonline.com |

| Water Flow | Can influence species distribution. tandfonline.combiotaneotropica.org.br | Tends to occur in slow-moving water. biotaneotropica.org.br |

| pH | Prefers neutral to slightly acidic conditions in some habitats. biotaneotropica.org.br | Found in streams with neutral to slightly acidic pH. biotaneotropica.org.br |

| Nutrients | Essential for growth; capable of bioaccumulating elements. nih.govresearchgate.net | Can be used as a soil amendment due to its rich nutrient content. nih.gov |

Table 2: Influence of Environmental Factors on Vaucheria sessilis Biomass.

Extraction and Derivatization Methodologies for Einecs 307 414 3

Overview of Solvent-Based Extraction Techniques

Solvent-based methods are fundamental to the synthesis and purification of EINECS 307-414-3 and related esterquats. Solvents are employed to create a suitable reaction medium, to separate reaction intermediates, and to purify the final product.

The synthesis of esterquats is typically a two-stage process researchgate.net. First, triethanolamine (B1662121) is partially esterified with fatty acids researchgate.net. In the second stage, the resulting fatty acid triethanolamine ester is quaternized google.com. Organic solvents are often used in these stages. For instance, isopropanol (B130326) is a common solvent for the quaternization reaction with agents like dimethyl sulfate (B86663) google.comgoogle.com. The solvent helps to maintain a flowable consistency at reaction temperatures, which is crucial for industrial production google.com.

After the reaction, solvent-based extraction techniques are used to separate the desired esterquat from by-products and unreacted reagents. A common procedure involves using a bi-phasic solution, such as acidified methanol (B129727) and an alkane like isooctane, to isolate and enrich fatty acid derivatives nih.gov. Techniques like liquid-liquid extraction can be employed, where the addition of water allows for the separation of the ester product into an organic solvent phase (e.g., hexane (B92381) or diethyl ether) aocs.org. The choice of solvent is critical and depends on the specific properties of the components in the mixture.

The table below summarizes the role of various solvents in the synthesis and purification of related compounds.

| Solvent/System | Application Stage | Purpose | Reference |

| Isopropanol | Quaternization | Reaction medium, ensures flowability | google.com, google.com |

| Methanol/Chloroform | Lipid Extraction | General extraction of lipid classes | nih.gov |

| Methanol/Isooctane (acidified) | FFA Isolation | Pre-purification and enrichment of free fatty acids | nih.gov |

| Hexane, Diethyl Ether | Product Extraction | Extraction of esters from aqueous phase after reaction | aocs.org |

| Acetonitrile (B52724)/HCl | Extraction of QACs | Extraction of quaternary ammonium (B1175870) compounds from matrices | researchgate.net, plos.org |

Advanced Extraction Technologies

Modern chemical processing employs advanced technologies to enhance efficiency, reduce environmental impact, and improve product quality. For a substance like this compound, these technologies are more relevant to optimizing the synthesis and purification stages rather than conventional extraction.

Supercritical Fluid Extraction (SFE) is a green technology that uses supercritical fluids, most commonly carbon dioxide (SC-CO2), as extraction solvents mdpi.comajgreenchem.com. SC-CO2 is favored due to its mild critical conditions, non-toxicity, and ease of removal from the final product ajgreenchem.com. The solvating power of a supercritical fluid can be finely tuned by adjusting pressure and temperature, allowing for high selectivity mdpi.com.

In the context of esterquat production, SFE can be applied to fractionate the initial fatty acid feedstock or to purify the final product. For example, supercritical fluid fractionation has been used to separate fatty acid ethyl esters, enriching fractions with specific chain lengths researchgate.net. This technique could be used to refine the C14-18 and C16-18 unsaturated fatty acid mixture before it is reacted with triethanolamine, ensuring a more consistent final product. While direct SFE of esterquats is not widely documented, its application in separating high-value compounds from complex mixtures suggests its potential utility ajgreenchem.comgoogle.com.

Table of SFE Parameters for Related Compounds:

| Parameter | Value | Compound/Matrix | Reference |

|---|---|---|---|

| Temperature | 35.03 °C | Volatile oils | mdpi.com |

| Pressure | 142 bar | Volatile oils | mdpi.com |

| Flow Rate | 3 mL/min | Volatile oils | mdpi.com |

| Co-solvent | Ethanol | Antioxidants from rosemary | ajgreenchem.com |

| Temperature Range | 48 - 60 °C | Fatty acid ethyl esters | researchgate.net |

Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to enhance extraction efficiency. The mechanism involves acoustic cavitation, which generates and collapses microbubbles, causing cell disruption and improved mass transfer. While typically used for extracting compounds from solid matrices, the principles of UAE can be applied to enhance reaction rates and improve mixing in the synthesis of esterquats.

Studies have demonstrated the effectiveness of UAE for the extraction of quaternary ammonium compounds (QACs) from various samples researchgate.netacs.orgnih.gov. For instance, a method using ultrasonic extraction with a mixture of acetonitrile and HCl has been developed for the analysis of QACs in soil and vegetables researchgate.netplos.org. This indicates that ultrasound can be an effective tool for separating such compounds from complex mixtures, a process analogous to purification in a synthetic context.

Optimized UAE Conditions for Quaternary Ammonium Compounds:

| Parameter | Condition | Matrix | Reference |

|---|---|---|---|

| Solvent | Acetonitrile / 0.1% HCl (v/v) | Soil, Sewage Sludge | plos.org |

| Shaking | 420 rpm for 10 min | Soil, Sewage Sludge | plos.org |

| Ultrasonication Time | 10 min | Soil, Sewage Sludge | plos.org |

Microwave-Assisted Extraction (MAE) uses microwave energy to heat solvents and samples, leading to faster and more efficient extraction tsijournals.com. The direct interaction of microwaves with polar molecules results in rapid heating, which can accelerate chemical reactions and extraction processes researchgate.net.

In the context of this compound, microwave assistance can be applied to both the esterification and quaternization steps of the synthesis. Research has shown that cationic surfactants can be synthesized under microwave irradiation with higher yields compared to conventional methods researchgate.net. Furthermore, MAE has been successfully employed for the extraction of alkaloids using cationic surfactant solutions, demonstrating the synergy between microwave energy and these compounds tsijournals.comtsijournals.com. This suggests that MAE could be a highly efficient method for the synthesis and subsequent purification of esterquats.

Table of Optimized MAE Parameters:

| Parameter | Condition | Application | Reference |

|---|---|---|---|

| Surfactant | 0.468 g/L CTAB | Alkaloid Extraction | tsijournals.com |

| Radiation Time | 11 min | Alkaloid Extraction | tsijournals.com |

| Temperature | 70 °C | Alkaloid Extraction | tsijournals.com |

| Power | 140 W | PAH Extraction | dphen1.com |

| Surfactant Concentration | 40 mM | PAH Extraction | dphen1.com |

Enzymatic and Fermentative Approaches to Extract Enhancement

Enzymatic and fermentative processes represent green and highly specific alternatives to traditional chemical synthesis. These biotechnological methods can be used to produce the fatty acid precursors of this compound or to catalyze the esterification reaction itself.

Fermentation can be used to produce specific fatty acids from various substrates. Oleaginous microorganisms, including yeasts, fungi, and microalgae, can accumulate high amounts of lipids (>20% of their biomass) researchgate.net. These microorganisms can be cultivated under specific conditions to yield fatty acid profiles tailored for subsequent chemical synthesis researchgate.netmdpi.com. For instance, acidogenic fermentation of biomass hydrolysate can produce a mixture of volatile fatty acids unina.it.

Enzymatic synthesis offers a mild and selective route to esterquats. Lipases are enzymes that can catalyze the esterification of fatty acids and triethanolamine mdpi.com. This biocatalytic approach avoids the high temperatures and harsh catalysts used in conventional synthesis google.com. The reaction can be optimized by controlling parameters such as enzyme amount, temperature, and substrate molar ratio mdpi.com. Studies have shown that lipase-catalyzed synthesis can achieve high conversion yields mdpi.comnih.gov. Furthermore, enzymatic processes can be used to modify the composition of a pre-existing ester mixture, for example, by increasing the tri-ester fraction through enzymatic equilibration google.com.

Optimized Conditions for Enzymatic Esterification:

| Parameter | Optimal Condition | Enzyme/System | Reference |

|---|---|---|---|

| Substrate Molar Ratio (OA:TEA) | 1:2 | Lipase-catalyzed | mdpi.com |

| Enzyme Loading | 5.50 wt% of oleic acid | Lipase-catalyzed | mdpi.com |

| Reaction Time | 14.44 hours | Lipase-catalyzed | mdpi.com |

| Reaction Temperature | 61 °C | Lipase-catalyzed | mdpi.com |

Fractionation and Purification Strategies for this compound Components

Given that this compound is a complex mixture ("UVCB" substance: Unknown or Variable composition, Complex reaction products or Biological materials), fractionation and purification are critical to ensure product quality and consistency uzh.ch. These strategies are applied to the fatty acid raw materials and the final quaternized product.

The initial mixture of fatty acids (C14-18 and C16-18 unsaturated) can be fractionated using several methods. Low-temperature crystallization can separate saturated from unsaturated fatty acids researchgate.net. Urea (B33335) complexation is another technique where urea forms inclusion complexes with saturated fatty acids, allowing for their removal from the mixture, thereby enriching the polyunsaturated fatty acid content researchgate.netgoogle.com.

For the final product, purification aims to remove unreacted starting materials, by-products, and the solvent. Solid-phase extraction (SPE) is a common cleanup method for quaternary ammonium compounds, often used prior to analytical quantification nih.govplos.org. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are powerful tools for both analyzing the composition of the esterquat mixture (i.e., the relative amounts of mono-, di-, and tri-esters) and for preparative-scale purification googleapis.com. Molecular distillation is effective for separating components based on their molecular weight and is particularly useful for purifying acylglycerol mixtures, a process that could be adapted for esterquats frontiersin.org.

Summary of Purification Techniques:

| Technique | Target Component/Mixture | Principle | Reference |

|---|---|---|---|

| Low-Temperature Crystallization | Fatty Acid Mixtures | Differential solubility at low temperatures | researchgate.net |

| Urea Complexation | Fatty Acid Mixtures | Inclusion complex formation with saturated FAs | google.com, researchgate.net |

| Solid-Phase Extraction (SPE) | Quaternary Ammonium Compounds | Adsorption onto a solid phase for cleanup | plos.org, nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Esterquat Mixtures | Differential partitioning between stationary and mobile phases | googleapis.com |

| Molecular Distillation | Acylglycerol/Ester Mixtures | Separation based on molecular weight under high vacuum | frontiersin.org |

Phytochemical Profiling and Metabolomic Analysis of Einecs 307 414 3

Comprehensive Metabolomic Mapping

Metabolomic studies on Haematococcus pluvialis have been conducted to understand the biochemical shifts that occur during astaxanthin (B1665798) accumulation, particularly under stress conditions like high light or nutrient limitation. These analyses provide a snapshot of the cellular metabolism, identifying and quantifying a wide range of small molecules.

In one such study, a total of 81 metabolites were identified and quantified using gas chromatography–mass spectrometry (GC-MS). researchgate.net This included 23 amino acids, 19 sugars, 15 organic acids, 8 alcohols, 7 amines, 4 nucleic acids, and 5 other miscellaneous compounds. researchgate.net Another comprehensive analysis using both GC-MS and liquid chromatography-mass spectrometry (LC-MS) identified 93 stable and 24 unstable intracellular metabolites. researchgate.net A separate study identified a total of 132 metabolites, highlighting 38 as being significantly different between control and stress conditions. x-mol.com

These metabolomic approaches have been crucial in constructing metabolic network models. Key hub metabolites identified as central to the metabolic response during astaxanthin accumulation include D-glucose-6-phosphate, L-tyrosine, glycerol-3-phosphate, and L-glutamine. x-mol.com The activation of metabolic pathways such as carbohydrate metabolism, amino acid metabolism, and the pentose (B10789219) phosphate (B84403) pathway is essential for providing the necessary precursors, like glyceraldehyde-3-phosphate and pyruvate, for both carotenoid and fatty acid synthesis. ciccartuja.es

Targeted Analysis of Compound Classes

Pigments and Carotenoids

The carotenoid profile of H. pluvialis changes dramatically as it transitions from its green vegetative stage to its red encysted stage. In the green stage, the primary pigments are chlorophylls, along with primary carotenoids like lutein (B1675518) and β-carotene. oup.comnih.gov The initial carotenoid content in green cells is approximately 12.1 mg/g of dry weight, with lutein being the most abundant. oup.com

Under stress, the alga undergoes a profound shift, leading to the massive accumulation of secondary carotenoids, predominantly astaxanthin and its esters. oup.comcore.ac.uk In the red phase, astaxanthin can account for over 80-90% of the total carotenoids. food.gov.ukfrontiersin.orgcore.ac.uk It exists in several forms: free astaxanthin, astaxanthin monoesters, and astaxanthin diesters. food.gov.ukmdpi.com The monoester form is typically the most abundant, constituting 70-79% of total astaxanthin, followed by diesters (10-39%) and a smaller fraction of free astaxanthin (1-5%). food.gov.uknih.govamazonaws.com

Other carotenoids identified, often as intermediates or minor components, include canthaxanthin, echinenone, adonirubin, violaxanthin, and neoxanthin. oup.comfood.gov.ukcore.ac.uk

**Table 1: Carotenoid Composition in Haematococcus pluvialis*** *This table presents a typical distribution of major carotenoids found in the red (astaxanthin-accumulating) stage of H. pluvialis, with data synthesized from multiple studies. Percentages can vary based on strain and culture conditions.

| Carotenoid | Typical Percentage of Total Carotenoids | Reference(s) |

|---|---|---|

| Astaxanthin (Total) | 81-99% | food.gov.uk |

| Astaxanthin Monoesters | 46-79% | food.gov.uknih.gov |

| Astaxanthin Diesters | 10-39% | food.gov.uknih.gov |

| Free Astaxanthin | 1-5% | food.gov.uknih.gov |

| β-carotene | 0-5% | food.gov.uk |

| Lutein | 1-11% | food.gov.uk |

| Canthaxanthin | 0-5.5% | food.gov.uk |

| Other Carotenoids | 1-9% | food.gov.uk |

Lipids and Fatty Acids

The accumulation of astaxanthin in H. pluvialis is closely linked to lipid synthesis, as the astaxanthin esters are stored in triacylglycerol (TAG)-rich lipid globules within the cytoplasm. conicet.gov.arnih.gov The total lipid content can increase significantly under stress, from about 12-16% of dry weight in control cells to over 30-50% in stressed cells. conicet.gov.arcsic.es

The fatty acid profile is diverse and also subject to change based on culture conditions. The main fatty acids consistently identified are palmitic acid (C16:0), oleic acid (C18:1), linoleic acid (C18:2), and α-linolenic acid (C18:3). conicet.gov.arconicet.gov.arcsic.es Some studies have also reported the presence of stearic acid (C18:0), caproic acid (C6:0), and the trans-fatty acid linolelaidic acid (C18:2n6t). conicet.gov.arconicet.gov.ar The profile is rich in polyunsaturated fatty acids (PUFAs), which can constitute over 40% of the total fatty acids under certain stress conditions. conicet.gov.ar

**Table 2: Major Fatty Acids Identified in Haematococcus pluvialis*** *This table lists the primary fatty acids found in H. pluvialis. The relative percentages can vary significantly with culture conditions (e.g., control vs. stress).

| Fatty Acid | Common Name | Type | Reference(s) |

|---|---|---|---|

| C16:0 | Palmitic acid | Saturated | conicet.gov.arconicet.gov.arcsic.es |

| C18:0 | Stearic acid | Saturated | conicet.gov.ar |

| C18:1 | Oleic acid | Monounsaturated | conicet.gov.arconicet.gov.ar |

| C18:2 | Linoleic acid | Polyunsaturated | conicet.gov.arconicet.gov.arcsic.es |

| C18:3 | α-Linolenic acid | Polyunsaturated | conicet.gov.arcsic.es |

| C6:0 | Caproic acid | Saturated | conicet.gov.ar |

Terpenoids and Sterols

Astaxanthin itself is a tetraterpenoid, which belongs to the larger class of terpenoids synthesized from five-carbon isoprene (B109036) precursors. mdpi.comnih.govsci-hub.se The biosynthesis of these compounds in algae involves pathways that produce intermediates like isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govtandfonline.com

In addition to carotenoids, H. pluvialis produces other terpenoids, including sterols (triterpenoids). High light stress has been associated with the simultaneous synthesis of sterols and triacylglycerides. biorxiv.org Phytosterol analysis has identified several specific compounds. The composition of this sterol fraction can change in response to stress. For example, under high irradiance, the content of β-sitosterol may decrease, while the content of other sterols like chlerosterol, brassicasterol, and Δ7-campesterol increases. conicet.gov.ar

**Table 3: Sterols Identified in Haematococcus pluvialis*** *This table lists sterols identified in H. pluvialis and indicates how their relative content may change under light-induced stress.

| Sterol | Change under High-Light Stress | Reference(s) |

|---|---|---|

| β-sitosterol | Decreased | conicet.gov.ar |

| Chlerosterol | Increased | conicet.gov.ar |

| Brassicasterol | Increased | conicet.gov.ar |

| Δ7-campesterol | Increased | conicet.gov.ar |

| 24-methylene cholesterol | Decreased | conicet.gov.ar |

| Sitostanol | Increased | conicet.gov.ar |

Polysaccharides and Glycans

Polysaccharides are another important class of macromolecules found in H. pluvialis. algatech.commdpi.com These include structural components like cellulose (B213188) and storage molecules such as starch. mdpi.com Bioactive polysaccharides have also been isolated and characterized.

One specific water-soluble polysaccharide fraction, named HPP-c3-s1, was isolated and found to be a homogeneous pyranose with a high molecular weight. nih.govresearchgate.net Structural analysis revealed that it contains 1→2, 1→3, 1→4, and possibly 1→6 glycosyl linkages, with both α and β glycosidic configurations present. nih.govresearchgate.net These complex polysaccharides contribute to the diverse biochemical makeup of the microalga. nih.gov

Chemotaxonomic Implications of Phytochemical Profiles

The study of the distribution of secondary metabolites, such as withanolides, across different plant taxa provides valuable insights into their evolutionary relationships and classification, a field known as chemotaxonomy. Withanolides, a group of C28 steroidal lactones built on an ergostane (B1235598) framework, are particularly significant as chemotaxonomic markers within the Solanaceae family. researchgate.nettaylorandfrancis.commdpi.com

Withanolides are considered specialized metabolites with a restricted distribution in the plant kingdom, being predominantly found in the family Solanaceae. taylorandfrancis.comtu-braunschweig.de Their structural diversity and specific occurrence in certain genera make them powerful tools for taxonomic characterization. researchgate.net To date, over 750 withanolides have been isolated, largely from about 25 genera of the Solanaceae family. taylorandfrancis.com

The presence and structural type of withanolides can help in the classification and differentiation of tribes, genera, and even species within the Solanaceae. For instance, withanolides are well-established chemotaxonomic markers for the tribe Physaleae and the genera Deprea and Jaborosa. researchgate.net The chemical profile of withanolides has also been used to support the taxonomic relationships between the genera Athenaea and Aureliana. researchgate.net

The genus Withania, from which the class of compounds derives its name, is a prime example of the chemotaxonomic significance of these metabolites. Withania somnifera (L.) Dunal, also known as Ashwagandha, is a major source of a wide array of withanolides, including the first to be isolated, Withaferin A. researchgate.netnih.gov However, the phytochemical profile, including the specific types and concentrations of withanolides, can vary significantly between different chemotypes and even different parts of the same plant. For example, some reports indicate that Withaferin A is more abundant in the leaves, while other withanolides like withanosides are found exclusively in the roots. mdpi.comresearchgate.netnih.gov These variations in withanolide distribution underscore the importance of detailed phytochemical analysis in chemotaxonomic studies.

The structural variations of withanolides, such as the presence of a γ-lactone or δ-lactone in the side chain, modifications of the carbon skeleton, and the presence of aromatic rings, are key features used in chemotaxonomic analysis. conicet.gov.ar The co-occurrence of different structural types of withanolides within a single species can also provide clues about their biogenetic relationships. conicet.gov.ar

While withanolides are characteristic of the Solanaceae, not all genera within this family produce them. For instance, withanolides and the key biosynthetic enzyme, 24-isomerase (24ISO), appear to be present in medicinal plants within the Solanoideae subfamily but not in crop plants like potato and tomato, suggesting a negative selection during domestication. pnas.org

The phytochemical analysis of various species within the Solanaceae continues to reveal new withanolides and their distribution patterns, further refining our understanding of the chemotaxonomic relationships within this large and economically important plant family. researchgate.net

Table of Withanolide Distribution in Selected Solanaceae Genera

| Genus | Presence of Withanolides | Notable Withanolides/Comments | References |

| Withania | Yes | Source of Withaferin A and numerous other withanolides. Considered the parent genus for this class of compounds. | researchgate.netresearchgate.netconicet.gov.ar |

| Physalis | Yes | Withanolides are important chemotaxonomic markers for this genus. | researchgate.net |

| Jaborosa | Yes | Withanolides are important chemotaxonomic markers for this genus. | researchgate.netconicet.gov.ar |

| Datura | Yes | Contains various withanolides. | tu-braunschweig.decore.ac.uk |

| Acnistus | Yes | Known to produce withanolides. | researchgate.netcore.ac.uk |

| Exodeconus | Yes | Contains normal type and/or ring-D aromatic withanolides. | researchgate.net |

| Solanum | Yes (in some species) | Contains steroidal saponins (B1172615) and glycoalkaloids; some species produce withanolides. | researchgate.net |

| Nicandra | Yes | Contains withanolides. | tu-braunschweig.deresearchgate.net |

| Lycopersicon (Tomato) | No | Does not appear to produce withanolides. | pnas.org |

| Solanum (Potato) | No | Does not appear to produce withanolides. | pnas.org |

Molecular and Cellular Mechanisms of Action Non Clinical Context

In Vitro Cellular Studies on Non-Human Cell Lines

Studies using non-human cell lines have been instrumental in dissecting the specific molecular interactions and downstream cellular effects of Flumazenil.

Flumazenil has been shown to modulate cellular signaling pathways primarily through its interaction with the GABA-A receptor, but also through other mechanisms. In HEK-293 cells engineered to express recombinant α4β2δ GABA-A receptors, chronic exposure to Flumazenil (10 μM) for 48 hours led to a significant decrease in the surface expression of these receptors by approximately 60%. nih.govnih.gov This effect is mediated by an acceleration of the receptor's removal from the cell surface via endocytosis and subsequent lysosomal degradation. nih.govnih.gov The process was prevented by inhibitors of dynamin (dynasore) and lysosomal enzymes (leupeptin), confirming the role of this trafficking pathway. nih.govnih.gov

In a different non-human model using chick ventricular myocytes, Flumazenil demonstrated the ability to mimic ischemic preconditioning. nih.gov This protective effect involves the generation of reactive oxygen species (ROS) and the activation of mitochondrial ATP-dependent potassium (K-ATP) channels, which are critical components of this intracellular signaling pathway. nih.gov The protective action of Flumazenil was abolished by an antioxidant, N-(2-mercaptopropionyl)-glycine, and a selective mitochondrial K-ATP channel antagonist, 5-hydroxydecanoate, underscoring the involvement of this specific signaling cascade. nih.gov

The principal biomolecular target of Flumazenil is the benzodiazepine (B76468) recognition site on the GABA-A receptor complex, where it acts as a competitive antagonist. drugbank.comresearchgate.net This interaction blocks the modulatory effects of benzodiazepine agonists on the receptor, thereby inhibiting the potentiation of GABA-evoked chloride currents. researchgate.net

In silico docking studies with a chimera 3D assembly for a mouse GABA-A receptor have provided detailed insights into this interaction. mdpi.com Flumazenil was shown to bind to the benzodiazepine site located at the interface between the α and γ subunits with a notable binding energy. mdpi.com

Table 1: In Silico Docking Characteristics of Flumazenil with Mouse GABA-A Receptor

| Parameter | Finding | Reference |

|---|---|---|

| Target Receptor | GABA-A (Mouse Chimera Model) | mdpi.com |

| Binding Site | Benzodiazepine Site (α/γ subunit interface) | mdpi.com |

| Binding Energy | -7.55 kcal/mol | mdpi.com |

| Key Interactions | Hydrogen Bonds | mdpi.com |

| Interacting Residues | Thr142γ, Ser205α, Ser206α | mdpi.com |

Pharmacological studies have confirmed that Flumazenil acts as an antagonist on multiple GABA-A receptor subunits, including alpha-1, alpha-5, and gamma-2. drugbank.com In HEK-293 cells expressing α4β2δ receptors, Flumazenil acted as a negative modulator, reducing GABA-gated currents. nih.govnih.gov

Flumazenil can influence cellular metabolic processes. As noted in chick cardiomyocytes, Flumazenil (10 μM) increased the oxidation of 2',7'-dichlorofluorescin, which is an index of ROS production. nih.gov This demonstrates a direct influence on the cell's redox metabolism.

The biotransformation of Flumazenil has been investigated in vitro using rat liver preparations. In rat liver microsomes, Flumazenil is metabolized into two primary products: a carboxylic acid form and a hydroxylated ethyl ester form. researchgate.netmdpi.com In rat liver homogenates, a methyl transesterification product was also identified. researchgate.netmdpi.com These studies clarify the metabolic pathways responsible for the degradation of the compound within hepatic cells.

In Vivo Studies in Non-Human Organisms (e.g., Microbial, Plant, Invertebrate Models)

In vivo studies in animal models, particularly rodents, have been crucial for understanding how Flumazenil's molecular interactions translate into effects on complex biological networks and gene expression.

Radiolabeled Flumazenil has been extensively used as a tool in positron emission tomography (PET) to trace and quantify GABA-A receptor distribution and density in the brains of living animals. nih.govmdpi.com In vivo studies in rats have utilized [18F]Flumazenil PET to map receptor availability in key brain regions involved in emotion and cognition, such as the amygdala, prefrontal cortex, and hippocampus. mdpi.com

Furthermore, research in a mouse model of sensory deprivation (monocular enucleation) has elucidated the role of the GABAergic system in neural plasticity. nih.gov Following enucleation, a transient increase in [3H]Flumazenil binding was observed in the deafferented visual cortex and superior colliculus. nih.gov This change was correlated with regions of reduced neuronal activity and blood flow, suggesting that Flumazenil can be used to monitor the response of the GABAergic pathway to network reorganization. nih.gov Studies in dystrophic mdx mice also highlight the importance of GABA-A receptors, Flumazenil's target, in the proper formation of synapses and the development of neural network connectivity in the hippocampus. researchgate.net

Flumazenil has been shown to induce changes in the expression of its target proteins. An in vivo study where rats were treated with Flumazenil for 48 hours resulted in a reduction in the hippocampal expression of the α4 and δ subunits of the GABA-A receptor. nih.gov

This aligns with in vitro findings in cultured rat cerebellar granule cells, where a 4-6 hour application of Flumazenil (10 μM) increased the expression of the δ subunit while decreasing the expression of the homologous α6 subunit. nih.gov These findings indicate that Flumazenil can directly or indirectly modulate the transcription and/or translation of the specific receptor subunits it targets, thereby altering the composition of GABA-A receptors in neuronal cells.

Table 2: Summary of Flumazenil-Induced Changes in GABA-A Receptor Subunit Expression

| Model System | Subunit | Change in Expression | Reference |

|---|---|---|---|

| Rat Hippocampus (in vivo) | Alpha-4 (α4) | Decrease | nih.gov |

| Rat Hippocampus (in vivo) | Delta (δ) | Decrease | nih.gov |

| Cultured Rat Cerebellar Granule Cells (in vitro) | Delta (δ) | Increase | nih.gov |

| Cultured Rat Cerebellar Granule Cells (in vitro) | Alpha-6 (α6) | Decrease | nih.gov |

No Scientific Data Available for Einecs 307-414-3 on Developmental Processes in Model Organisms

Following a comprehensive search of scientific literature, it has been determined that there is no available research data concerning the molecular and cellular mechanisms of action, specifically regarding the impact on developmental processes in model organisms, for the chemical compound identified as this compound.

This compound is identified as a salt composed of DL-ornithine and L-pyroglutamic acid, with the systematic name 2,5-diaminopentanoic acid compound with (2S)-5-oxopyrrolidine-2-carboxylic acid. vulcanchem.com Despite extensive searches for studies involving this specific compound or its constituent parts in developmental biology contexts using model organisms, no relevant findings could be retrieved.

The provided article outline, which requires detailed research findings and data tables on the "Impact on Developmental Processes in Model Organisms," cannot be fulfilled due to the absence of scientific investigation into this specific area for this compound. The scientific community has not published studies that would allow for an analysis of its effects on the developmental stages of organisms such as zebrafish, Xenopus, C. elegans, or Drosophila.

Therefore, the section on "" and its subsection "Impact on Developmental Processes in Model Organisms" cannot be generated.

Analytical Methodologies for Einecs 307 414 3 Characterization and Quantification

Chromatographic Techniques

Chromatographic methods are fundamental for separating NACET from its precursors, metabolites, and other impurities. The choice of technique often depends on the sample matrix and the analytical objective, such as purity assessment or quantification in biological fluids.

Gas chromatography coupled with mass spectrometry (GC-MS) serves as a powerful tool for the analysis of NACET and related S-nitrosothiols. Due to the low volatility of some analytes, derivatization is a common strategy. A developed GC-MS method utilizes the S-transnitrosation reaction, converting S-nitrosothiols into the more volatile S-nitroso-N-acetyl cysteine ethyl ester (SNACET) derivative for analysis. unipd.it This allows for the quantification of various S-nitrosothiols in biological samples like human plasma. unipd.it

For direct analysis, GC-MS has been used to characterize NACET and its isotopically labeled analogs, such as [acetyl-2H3]-NACET. nih.gov In a typical analysis of SNACET, quantification can be achieved through selected-ion monitoring (SIM), tracking characteristic mass fragments. For instance, the ion at a mass-to-charge ratio (m/z) of 46, corresponding to [NO₂]⁻, is monitored for SNACET, while m/z 47 is used for its ¹⁵N-labeled internal standard. unipd.it

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is widely used for the purity assessment and quantification of NACET. HPLC analysis with Ultraviolet (UV) detection at 215 nm has been successfully used to confirm the chemical purity of NACET, which was found to be greater than 99%. nih.gov For related compounds like S-nitroso-N-acetylcysteine ethyl ester, reverse-phase HPLC with UV detection at 338 nm is effective. physiology.org The stability of thiol compounds like NACET during analysis is critical; using an acidic mobile phase helps ensure the stability of the thiol moieties. researchgate.net

For more sensitive and selective quantification, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) is the method of choice. While specific LC-MS/MS methods for NACET are not extensively detailed in the literature, methods for structurally similar compounds provide a strong framework. For example, the analysis of other cysteine ethyl esters has been performed using a binary gradient elution with a C18 column. physiology.orgnih.gov

| Parameter | Condition |

| Column | C18 reversed-phase, 2.1 mm x 100 mm, 3.5 µm particles physiology.org |

| Mobile Phase A | Water with 0.1% formic acid physiology.org |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid physiology.org |

| Detection | UV at 215 nm nih.gov or Mass Spectrometry |

| Quantification Limit | For the parent compound NAC, LC-MS/MS methods have achieved a limit of quantification of 50 ng/mL in human plasma. nih.gov |

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and versatile method for the separation and estimation of compounds. While a specific HPTLC method for NACET is not prominently published, a validated method for its parent compound, N-Acetyl cysteine (NAC), demonstrates the technique's applicability. scirp.org This method allows for the simultaneous determination of NAC and Taurine. scirp.org

The separation is achieved on pre-coated silica (B1680970) gel HPTLC plates with a mobile phase consisting of n-butanol, acetic acid, and water in a ratio of 8:0.5:1.5 (v/v/v). scirp.org Densitometric scanning at 295 nm is used for quantification. In this system, the Rf value for N-Acetyl cysteine was found to be 0.29. scirp.org Such a method could be adapted for the analysis of NACET, providing a means to separate it from NAC and other potential impurities.

Spectroscopic Techniques

Spectroscopic techniques are indispensable for the structural elucidation of NACET, confirming its molecular identity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for the structural confirmation of NACET. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. The synthesis of NACET has been confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). nih.gov The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard such as tetramethylsilane (B1202638) (TMS). nih.gov

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling (J, Hz) | Assignment |

| ¹H NMR | 6.42 | s | NH |

| 4.88–4.81 | m | CH | |

| 4.30–4.18 | m | O-CH₂ -CH₃ | |

| 3.00 | dd, J = 9.0, 4.1 Hz | S-CH₂ | |

| 2.05 | s | CO-CH₃ | |

| 1.29 | t, J = 7.2 Hz | O-CH₂-CH₃ | |

| ¹³C NMR | 170.09 | - | Ester C =O |

| 169.80 | - | Amide C =O | |

| 62.01 | - | C H₂-CH₃ | |

| 53.52 | - | α-C H | |

| 26.88 | - | S-C H₂ | |

| 23.14 | - | CO-C H₃ | |

| 14.18 | - | CH₂-C H₃ |

Data obtained in CDCl₃ at 25 °C. nih.gov

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The structural characterization of NACET has been reliably confirmed using Attenuated Total Reflectance (ATR)-FTIR. nih.gov The spectrum displays characteristic absorption bands corresponding to the vibrations of its distinct chemical bonds, such as the N-H bond of the amide, the C=O bonds of the ester and amide, and the S-H bond of the thiol group. nih.gov

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3315 | Stretching | N-H (Amide) |

| 2988, 2946 | Stretching | C-H (Alkyl) |

| 2541 | Stretching | S-H (Thiol) |

| 1734 | Stretching | C=O (Ester Carbonyl) |

| 1626 | Stretching | C=O (Amide I Band) |

| 1541 | Bending | N-H (Amide II Band) |

| 1370, 1346 | Bending | C-H (Alkyl) |

| 1225, 1198 | Stretching | C-O (Ester) |

| 1055 | Stretching | C-N |

Data from ATR-FTIR spectroscopy. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used for the quantification of Fludioxonil. The method is based on the principle that the molecule absorbs light in the UV-Vis region of the electromagnetic spectrum. This absorption is directly proportional to the concentration of the substance in a solution.

Research has identified specific wavelengths at which Fludioxonil exhibits maximum absorbance (λmax). These values are critical for developing quantitative analytical methods. For instance, in a methanol (B129727) solvent, the λmax for Fludioxonil has been recorded at 212 nm. researchgate.netresearchgate.net Other studies have reported slightly different λmax values depending on the solvent and pH of the solution. For example, HPLC methods often utilize UV detection at 268 nm. fao.org A study investigating the UV/visible absorption spectrum reported λmax at 266 nm in a neutral solution, 265 nm in an acidic solution, and 271 nm in a basic solution, with corresponding molar absorptivity values. herts.ac.ukregulations.gov Modifications to standard methods have also employed fluorescence detection with an excitation wavelength of 265 nm and an emission wavelength of 312 nm. fao.org UV-visible irradiation of Fludioxonil can lead to the formation of a significant photoproduct, which has been characterized using high-resolution mass spectrometry. nih.gov

Table 1: UV-Vis Spectroscopic Data for Fludioxonil

| Parameter | Value | Solvent/Conditions | Source(s) |

| λmax (UV Detection) | 212 nm | Methanol | researchgate.netresearchgate.net |

| λmax (HPLC-UV) | 268 nm | Not Specified | fao.org |

| λmax (Fluorescence Excitation) | 265 nm | Not Specified | fao.org |

| λmax (Fluorescence Emission) | 312 nm | Not Specified | fao.org |

| λmax (UV/Visible Spectrum) | 266 nm | Neutral Solution | herts.ac.ukregulations.gov |

| Molar Absorptivity | 12,384 L/mol·cm | Neutral Solution (at 266 nm) | regulations.gov |

| λmax (UV/Visible Spectrum) | 265 nm | Acidic Solution | herts.ac.ukregulations.gov |

| Molar Absorptivity | 12,327 L/mol·cm | Acidic Solution (at 265 nm) | regulations.gov |

| λmax (UV/Visible Spectrum) | 271 nm | Basic Solution | herts.ac.ukregulations.gov |

| Molar Absorptivity | 11,790 L/mol·cm | Basic Solution (at 271 nm) | regulations.gov |

Advanced Hyphenated Techniques for Complex Mixture Analysis

For analyzing Fludioxonil in complex matrices such as food and environmental samples, more advanced and selective methods are required. Hyphenated techniques, which combine a separation method with a detection method, are indispensable for this purpose. nih.gov Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are frequently employed due to their high sensitivity and specificity. researchgate.netrsc.orgnih.gov

LC-MS/MS is a powerful tool for determining Fludioxonil residues. nih.govresearchgate.net It combines the separation capability of high-performance liquid chromatography (HPLC) with the highly sensitive and selective detection of tandem mass spectrometry. nih.govoup.com This method has been successfully used to quantify Fludioxonil in various processed fruits and vegetables, like tomato pulp and pear purée, with mean recoveries ranging from 77.1% to 96.5%. nih.govresearchgate.net The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is often used for sample preparation prior to LC-MS/MS or GC-MS analysis, proving highly efficient for Fludioxonil in fruits and vegetables. fao.orgrsc.org

GC-MS/MS is another robust technique used for the simultaneous determination of Fludioxonil and other pesticides. nih.gov It is particularly suitable for volatile and semi-volatile compounds. uniroma1.it Studies have demonstrated its successful application in analyzing Fludioxonil residues in grapes and soil, with recoveries between 82.73% and 97.67%. nih.gov The selectivity of MS/MS detection allows for the discrimination of target pesticides from co-eluting matrix components, which is a significant advantage when analyzing complex samples. researchgate.netrestek.com

Table 2: Examples of Hyphenated Techniques for Fludioxonil Analysis

| Technique | Matrix | Sample Preparation | Key Findings | Source(s) |

| LC-MS/MS | Tomato Pulp, Pear Purée, Lemon Juice | Miniaturized extraction-partition | Mean recoveries: 77.1-96.5%; LOQ: 0.002 mg/kg. nih.govoup.comresearchgate.net | nih.govresearchgate.net |

| LC-MS/MS | Cherries | QuEChERS | Recoveries: 81-94%; LOQ: 0.01 mg/kg. mdpi.com | mdpi.com |

| GC-MS/MS | Grape, Soil | Acetonitrile extraction, PSA/C18 cleanup | Recoveries: 82.73-97.67%; LOQ: 0.02 mg/kg. nih.gov | nih.gov |

| HPLC-UV | Soil | Not Specified | LOQ: 10 µg/kg. epa.gov | epa.gov |

| GC-MS | Fruit Juices | QuEChERS | Results equivalent to cELISA method. csic.esrsc.org | csic.es |

Development of Standardized Analytical Protocols

The development and validation of standardized analytical protocols are essential to ensure the reliability and comparability of data across different laboratories. For Fludioxonil, several official and validated methods have been established.

The US Environmental Protection Agency (EPA) recognizes HPLC/UV methods, such as Syngenta Methods AG-597 and AG-597B, as adequate for enforcing tolerances for Fludioxonil residues in plant commodities. nih.govregulations.gov Method AG-597 involves HPLC with UV detection at 268 nm, with validation across a wide array of commodities. fao.org For livestock commodities, an LC-MS/MS method (Analytical Method GRM025.03A) is available. nih.gov

Method REM 133.04 is another HPLC-based method used for determining Fludioxonil, which has been employed in studies on processed apples. fao.orgfao.org This method originally used a two-column system and UV detection, but modifications have incorporated single-column systems and fluorescence detection for enhanced sensitivity. fao.org The DFG S19 method, which is a European standard (DIN EN 12393), is a multiresidue method that uses acetone (B3395972) extraction followed by gel permeation chromatography cleanup and GC-MS analysis. fao.org

Furthermore, the QuEChERS method has become a widely accepted standard for sample preparation in multiresidue pesticide analysis, including for Fludioxonil. fao.orgrsc.org Its AOAC International official method status underscores its reliability and effectiveness. rsc.org These standardized protocols provide a framework for consistent monitoring and enforcement of maximum residue levels (MRLs). fao.org

Table 3: Overview of Standardized Analytical Protocols for Fludioxonil

| Method ID / Name | Issuing Body / Reference | Technique | Scope / Application | Key Parameters |

| AG-597 / AG-597B | Syngenta / US EPA | HPLC-UV / LC-MS/MS | Enforcement in plant commodities. nih.govfao.org | LOQ: 0.01–0.05 mg/kg. fao.orgregulations.gov |

| REM 133.04 | JMPR / Syngenta | HPLC-UV / HPLC-Fluorescence | Data collection in plant commodities (e.g., apples). fao.orgfao.org | Validated LOQ: 0.01–0.04 mg/kg. fao.org |

| DFG S19 (DIN EN 12393) | DFG / European Standard | GC-MS | Multiresidue analysis in plant materials. fao.org | Acetone extraction, GPC cleanup. fao.org |

| QuEChERS (AOAC Official Method) | AOAC International | Sample Preparation | Multiresidue extraction from food matrices. fao.orgrsc.org | Acetonitrile extraction with salt partitioning. fao.orgrsc.org |

| GRM025.03A | Not Specified / US EPA | LC-MS/MS | Enforcement in livestock commodities. nih.gov | Not Specified |

Biosynthesis and Biotransformation of Key Metabolites Within Vaucheria Sessilis

Enzymatic Pathways for Primary Metabolite Synthesis

The foundation for the synthesis of all complex molecules in Vaucheria sessilis, including (3R,3'R,6'R)-Lutein, is laid by primary metabolic pathways. As a photosynthetic eukaryote, Vaucheria sessilis utilizes fundamental processes like glycolysis and the pentose (B10789219) phosphate (B84403) pathway to generate energy and essential precursor molecules.

The synthesis of isoprenoids, the class of molecules to which lutein (B1675518) belongs, is directly dependent on precursors from these primary pathways. Specifically, glyceraldehyde-3-phosphate (G3P) and pyruvate, which are intermediates of glycolysis and the Calvin cycle, serve as the initial building blocks for the plastidial methylerythritol phosphate (MEP) pathway. This pathway is the primary source of isoprenoid precursors in algae.

Secondary Metabolite Biosynthetic Routes

Secondary metabolites in Vaucheria sessilis include a variety of compounds such as pigments, which are not directly involved in primary growth and development but fulfill crucial ecological roles, including photoprotection. (3R,3'R,6'R)-Lutein is a prominent secondary metabolite in this alga.

Isoprenoids are a large and diverse class of naturally occurring organic chemicals derived from the five-carbon precursor isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In photosynthetic eukaryotes like algae, two distinct pathways exist for the synthesis of IPP and DMAPP: the mevalonate (MVA) pathway located in the cytosol and the methylerythritol phosphate (MEP) pathway found in plastids. nih.govresearchgate.net

The biosynthesis of carotenoids, including (3R,3'R,6'R)-Lutein, occurs within the chloroplasts of Vaucheria sessilis. vedantu.com Therefore, the MEP pathway is the relevant route for supplying the necessary IPP and DMAPP precursors. The MEP pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate. nih.gov

The subsequent steps to form (3R,3'R,6'R)-Lutein are part of the broader carotenoid biosynthetic pathway:

GGPP Synthesis : IPP and DMAPP are converted to the 20-carbon molecule geranylgeranyl diphosphate (GGPP). aocs.org

Phytoene Synthesis : Two molecules of GGPP are condensed to form the first C40 carotenoid, phytoene. This is a critical, often rate-limiting step catalyzed by the enzyme Phytoene synthase (PSY). aocs.org

Desaturation and Isomerization : A series of desaturation and isomerization reactions convert phytoene into all-trans-lycopene. In plants and algae, this requires several enzymes, including phytoene desaturase (PDS), ζ-carotene desaturase (ZDS), and carotenoid isomerases (Z-ISO, CRTISO). aocs.org

Cyclization of Lycopene : The cyclization of the linear lycopene molecule is a crucial branching point. The formation of (3R,3'R,6'R)-Lutein requires the action of two different cyclases: lycopene ε-cyclase (LCYE) to form the ε-ring and lycopene β-cyclase (LCYB) to form the β-ring, resulting in α-carotene. ljmu.ac.uk

Hydroxylation : The final step is the hydroxylation of α-carotene at the C-3 and C-3' positions. This is catalyzed by two types of carotene hydroxylases, a β-ring hydroxylase and an ε-ring hydroxylase, to yield (3R,3'R,6'R)-Lutein. ljmu.ac.uk

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phytoene synthase | PSY | Catalyzes the first committed step in carotenoid biosynthesis, forming phytoene from two GGPP molecules. aocs.org |

| Phytoene desaturase | PDS | Introduces double bonds into the phytoene backbone. aocs.org |

| ζ-carotene desaturase | ZDS | Continues the desaturation of the carotenoid backbone. aocs.org |

| Lycopene ε-cyclase | LCYE | Catalyzes the formation of the ε-ring on one end of the lycopene molecule. ljmu.ac.uk |

| Lycopene β-cyclase | LCYB | Catalyzes the formation of the β-ring on one end of the lycopene molecule. ljmu.ac.uk |

| Carotene hydroxylases | CHY/HYD | Adds hydroxyl groups to the β- and ε-rings of α-carotene to form lutein. ljmu.ac.uk |

Polyketide synthases (PKSs) are multi-domain enzymes that produce a wide variety of secondary metabolites known as polyketides. nih.gov These pathways involve the sequential condensation of acyl-CoA units, typically acetyl-CoA or malonyl-CoA. While PKS pathways are responsible for a vast range of natural products in bacteria and fungi, including pigments and toxins, they are mechanistically distinct from the isoprenoid pathway that produces carotenoids. nih.govnih.gov (3R,3'R,6'R)-Lutein is an isoprenoid, not a polyketide. There is no scientific evidence to suggest the direct involvement of PKS pathways in the biosynthesis of lutein or other carotenoids in Vaucheria sessilis or other algae.

The shikimate pathway is a seven-step metabolic route used by algae, plants, fungi, and bacteria to synthesize aromatic amino acids (phenylalanine, tyrosine, and tryptophan) from the primary metabolites phosphoenolpyruvate and erythrose-4-phosphate. wikipedia.orgnih.gov This pathway is essential for protein synthesis and serves as a gateway to a wide range of aromatic secondary metabolites, such as flavonoids, lignins, and some pigments. nih.govfrontiersin.org However, the shikimate pathway is not directly involved in the biosynthesis of (3R,3'R,6'R)-Lutein. Lutein's C40 backbone is exclusively derived from five-carbon isoprene (B109036) units via the MEP pathway, which is separate from the shikimate pathway. nih.gov

Genetic and Molecular Regulation of Biosynthetic Enzymes

The biosynthesis of carotenoids in algae is a tightly regulated process, influenced by both developmental cues and environmental factors, particularly light. While the specific molecular regulatory mechanisms in Vaucheria sessilis are not well-characterized, studies in other algae and plants provide a general model.

Transcriptional regulation is a key control point. The expression of genes encoding biosynthetic enzymes, particularly phytoene synthase (PSY), is often correlated with the rate of carotenoid production. aocs.org PSY is widely considered a rate-limiting enzyme in the pathway. Light intensity is a major environmental factor that regulates the expression of carotenoid biosynthesis genes. nih.govfrontiersin.org Increased light intensity often leads to an upregulation of these genes to produce more protective xanthophylls.

In addition to transcriptional control, post-translational mechanisms and feedback regulation by pathway end-products also play roles in controlling the metabolic flux towards carotenoid accumulation. frontiersin.org

| Regulatory Factor | Mechanism | Effect on Lutein Synthesis |

|---|---|---|

| Light Intensity | Transcriptional upregulation of pathway genes (e.g., PSY, PDS, LCYE). nih.gov | Increased production for photoprotection. |

| Phytoene Synthase (PSY) | Often the rate-limiting step; its gene expression and protein stability are highly regulated. aocs.org | Key control point for the overall carbon flux into the carotenoid pathway. |

| Lycopene ε-cyclase (LCYE) | Controls the flux from lycopene towards the α-branch (lutein) versus the β-branch (β-carotene). | A critical determinant of the final lutein-to-β-carotene ratio. |

Microbial and Enzymatic Biotransformation of Extract Components

The metabolites within Vaucheria sessilis, including its rich profile of xanthophylls, are subject to enzymatic biotransformation. A well-documented example of this in the genus Vaucheria is the light-induced conversion of antheraxanthin to zeaxanthin. nih.gov This transformation is a key part of the xanthophyll cycle, a rapid photoprotective mechanism that helps dissipate excess light energy within the photosynthetic apparatus. In high light, the enzyme violaxanthin de-epoxidase (VDE) converts violaxanthin through antheraxanthin to zeaxanthin. In the dark or low light, the reverse reaction is catalyzed by zeaxanthin epoxidase (ZE). researchgate.net While this cycle does not directly involve (3R,3'R,6'R)-Lutein, it demonstrates the presence of active enzymatic systems within Vaucheria capable of modifying xanthophyll structures in response to environmental stimuli.

Environmental Fate and Ecological Role of Vaucheria Sessilis Metabolites

Role in Aquatic Ecosystems

Unsaturated aldehydes play a significant role in aquatic ecosystems, often acting as signaling molecules or defense compounds. nih.gov These compounds can influence the behavior and physiology of various aquatic organisms. For instance, some diatoms release polyunsaturated aldehydes (PUAs) upon cell damage, which can impair the reproductive success of their grazers, such as copepods. nih.gov This mechanism is thought to reduce grazing pressure and enhance the competitive fitness of the diatoms. nih.gov

Biogeochemical Cycling Interactions

Biogeochemical cycles involve the transformation and movement of chemical elements between living organisms and the environment. wikipedia.org Volatile organic compounds (VOCs), including aldehydes, are part of the carbon cycle. wikipedia.orgacs.org Unsaturated aldehydes can be released into the atmosphere from aquatic environments, particularly from the surface microlayer, where they can participate in atmospheric chemical reactions. ucar.edu

In the context of aquatic systems, the production and degradation of (Z)-non-2-enal would contribute to the cycling of organic carbon. Its formation from the breakdown of larger organic molecules, such as fatty acids, and its subsequent degradation by biotic and abiotic processes, are integral parts of the carbon flow in these ecosystems. researchgate.net For example, the oxidation of linoleic and linolenic acids can lead to the formation of various carbonyls, including nonenal isomers. researchgate.net

Degradation Pathways in Environmental Matrices

The persistence of (Z)-non-2-enal in the environment is determined by its degradation pathways in different environmental compartments, such as water and the atmosphere. Unsaturated aldehydes are known to be reactive and can be degraded through several processes.

In the atmosphere, these compounds can react with ozone. ucar.edu Studies on a series of unsaturated aldehydes, including 2-nonenal, have shown that ozonolysis is a potential degradation pathway. ucar.edu The reaction rates are relatively slow but can be significant in clean marine atmospheres. ucar.edu One of the products of this reaction is glyoxal, a small aldehyde that has been observed over the oceans. ucar.edu

The table below summarizes the atmospheric reaction rate constants for several unsaturated aldehydes with ozone.

| Compound | Ozone Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| 2-Pentenal | 1.7 x 10⁻¹⁹ |

| 2-Heptenal | 1.2 x 10⁻¹⁹ |

| 2-Nonenal | 1.6 x 10⁻¹⁹ |

| Data from a study on the reactions of unsaturated aldehydes in the atmosphere. ucar.edu |

In aquatic environments, degradation can occur through microbial action and photochemical reactions. The specific pathways and rates for (Z)-non-2-enal would depend on factors such as water temperature, pH, microbial community composition, and the presence of sunlight.

Allelopathic Interactions and Ecological Competition

Allelopathy refers to the chemical inhibition of one organism by another. In aquatic ecosystems, some algae produce allelopathic compounds to outcompete other species for resources like light and nutrients. Polyunsaturated aldehydes produced by certain diatoms are known to have cytotoxic and allelopathic effects. nih.gov

Unsaturated aldehydes, as a class, have demonstrated antifungal and antimicrobial properties. researchgate.net For example, (E)-2-hexenal, a related compound, has been shown to inhibit the growth of the fungus Aspergillus flavus. researchgate.net This suggests that (Z)-non-2-enal could have similar inhibitory effects on other microorganisms in its environment. If produced by Vaucheria sessilis, it could potentially inhibit the growth of competing algae, bacteria, or fungi, thereby influencing the microbial community structure in its immediate vicinity.

The potential allelopathic activity of (Z)-non-2-enal would be concentration-dependent. Localized high concentrations, for instance within a dense algal mat, could create a microenvironment that is unfavorable for other species, thus providing a competitive advantage to the producer.

Technological and Industrial Applications Non Human, Non Clinical

Bio-based Materials and Renewable Resources

The development of sustainable and biodegradable materials is a significant focus of modern materials science. L-ornithine, a component of Einecs 307-414-3, has been investigated as a building block for novel bio-based polymers. Research has demonstrated the synthesis of L-ornithine- and L-glutamine-linked poly(lactic-co-glycolic acid) (PLGA) derivatives. patsnap.comyoutube.com These new biopolymers are created by conjugating L-ornithine with PLGA, a well-known biodegradable polymer. patsnap.com

The resulting PLGA-L-ornithine polymers exhibit enhanced hydrophilic properties compared to unmodified PLGA. patsnap.comyoutube.com This increased hydrophilicity leads to faster degradation times through surface-type erosion, a desirable characteristic for certain biomaterial applications. patsnap.comyoutube.com These findings suggest that L-ornithine-linked PLGAs are promising candidates for the development of advanced biodegradable materials. patsnap.comyoutube.commdpi.com

Table 1: Properties of L-Ornithine-Linked PLGA

| Property | Observation | Implication for Bio-based Materials |

|---|---|---|

| Composition | L-Ornithine conjugated with poly(lactic-co-glycolic acid) (PLGA). patsnap.comyoutube.com | Creates a novel biodegradable polymer. patsnap.comyoutube.com |

| Hydrophilicity | Increased compared to standard PLGA. patsnap.comyoutube.com | Influences the material's interaction with aqueous environments. |

| Degradation | Faster degradation via surface erosion. patsnap.comyoutube.commdpi.com | Suitable for applications requiring controlled and faster breakdown. |

| Thermal Stability | The resulting derivatives are thermally stable. patsnap.comyoutube.com | Allows for processing at various temperatures without decomposition. |

Agricultural Applications (e.g., Biostimulants, Crop Protection)

The components of this compound, L-ornithine and L-pyroglutamic acid, have shown potential as biostimulants in agriculture, particularly in enhancing plant tolerance to abiotic stress such as drought.

L-pyroglutamic acid (also known as pidolic acid) has been shown to increase the yield of lettuce under water deficit conditions. researchgate.net Application of pyroglutamic acid appeared to promote drought tolerance by enhancing the photosynthesis rate and antioxidant defenses, while maintaining osmotic and water balance in the plants. researchgate.net In one study, its application on lettuce grown with 30% less than optimal irrigation resulted in a 37% enhancement in fresh weight and a 31% increase in yield compared to untreated plants. researchgate.net

Similarly, the foliar application of L-ornithine has been studied for its effects on sugar beet plants under drought stress. frontiersin.orgmdpi.comnih.gov Research indicates that L-ornithine can effectively alleviate the harmful effects of water scarcity on the growth parameters of sugar beet, including root and shoot weights. frontiersin.orgmdpi.comnih.gov The ameliorating effects are associated with improved photosynthetic pigments, reduced lipid peroxidation, and enhanced antioxidant enzyme activity. frontiersin.orgnih.gov The accumulation of ornithine in plants, a precursor to osmoprotectants like proline and polyamines, is thought to contribute to this increased tolerance to salt and drought stresses. jmb.or.kr

Table 2: Effects of L-Ornithine and L-Pyroglutamic Acid on Crops Under Stress

| Compound | Crop Studied | Stress Condition | Observed Effects | Reference(s) |

|---|---|---|---|---|

| L-Pyroglutamic Acid | Lettuce | Water Deficit | Increased fresh weight by 37%, Increased yield by 31%, Enhanced photosynthesis and antioxidant defenses. | researchgate.net |

| L-Ornithine | Sugar Beet | Drought | Alleviated reduction in root and shoot weights, Improved photosynthetic pigments, Enhanced antioxidant enzyme activity. | frontiersin.orgmdpi.comnih.gov |

| L-Ornithine (via genetic modification) | Arabidopsis | Salt and Drought | Increased tolerance, High accumulation of ornithine. | jmb.or.kr |

Aquaculture and Animal Feed Applications

In the field of aquaculture, dietary supplementation with specific amino acids is a key strategy for improving the performance and health of farmed species. L-ornithine has been investigated for its potential benefits in the feed of Pacific white shrimp (Penaeus vannamei). One study focused on the effects of dietary ornithine supplementation on growth, immune response, and tolerance to acute ammonia (B1221849) stress. researchgate.net

Environmental Biotechnology (e.g., Bioremediation, Biofiltration)

The application of this compound or its individual components, L-ornithine and L-pyroglutamic acid, in environmental biotechnology sectors such as bioremediation and biofiltration is not well-documented in current scientific literature.

Bioremediation leverages microbial metabolism to degrade and detoxify environmental pollutants. wikipedia.orgnih.gov While the ornithine cycle is a fundamental metabolic pathway for detoxifying ammonia in many organisms, its direct application or the use of ornithine supplementation to enhance microbial degradation of specific environmental contaminants has not been a significant area of research. patsnap.comyoutube.com Similarly, biofiltration, which uses microorganisms to remove pollutants from air or water, has not seen specific applications involving L-ornithine or L-pyroglutamic acid to enhance the process. researchgate.net

Therefore, based on available information, there are no established technological applications of this compound in the fields of bioremediation or biofiltration.

Cosmetic and Personal Care Industry Applications (Ingredient function, not safety)

Both L-ornithine and L-pyroglutamic acid (or its sodium salt, sodium PCA) are utilized in the cosmetic and personal care industry for their specific functions as ingredients in various formulations.

L-ornithine is classified as a skin conditioning agent. mdpi.com It is the active component in some cosmetic trade name ingredients designed to have a skin-plumping effect. mdpi.com The proposed mechanism involves increasing fatty tissue volume, which can help reduce the appearance of deep wrinkles. mdpi.com One manufacturer's study on a 2% cream containing this ornithine-based ingredient reported a reduction in wrinkle depth and skin roughness after 60 days of use. mdpi.com Oral administration of L-ornithine has also been shown in mouse studies to increase the skin content of collagen-constituting amino acids like proline and glycine, as well as polyamines, which can enhance the epidermal barrier function.

L-pyroglutamic acid, often in the form of its sodium salt (Sodium PCA), is a well-known humectant. It is a component of the skin's natural moisturizing factor (NMF), which is crucial for maintaining skin hydration. Due to its strong moisturizing function and ability to penetrate the skin, it is used in products for dry skin and hair to help regulate and maintain moisture levels.

Table 3: Function of this compound Components in Cosmetics

| Component | INCI Name | Primary Function | Application in Products |

|---|---|---|---|

| L-Ornithine | Ornithine | Skin Conditioning | Anti-wrinkle and skin-plumping creams and serums. mdpi.com |

| L-Pyroglutamic Acid | PCA (often as Sodium PCA) | Humectant | Moisturizers, serums, hair conditioners, and other hydrating formulations. |

Food Science and Nutraceutical Applications (as a source for components, not dosage/administration or clinical)

In food science, L-pyroglutamic acid is utilized for its sensory properties. It has applications as a flavor enhancer in the food industry and is noted for its stability during high-temperature cooking processes.

As a source for nutraceutical components, the compound provides L-ornithine and L-pyroglutamic acid. These amino acids are constituents of dietary supplements. For instance, L-ornithine is often combined with L-arginine in supplements marketed for sports nutrition, where it is suggested to play a role in muscle metabolism as a precursor to L-arginine. Bioactive compounds, such as these amino acids, are foundational to the development of functional foods, which are designed to provide health benefits beyond basic nutrition. The role of L-ornithine in metabolic pathways is also a subject of study in the context of functional foods and gut microbiota metabolism.

Future Directions and Emerging Research Avenues for Einecs 307 414 3

Integration of Omics Technologies (Genomics, Proteomics, Fluxomics)

Currently, there is no specific omics-based research focused directly on the compound EINECS 307-414-3. However, multi-omics studies have identified its components, ornithine and pyroglutamic acid, as significant metabolites in various biological contexts, suggesting potential avenues for future investigation.

Metabolomics studies have repeatedly flagged ornithine and pyroglutamic acid as molecules of interest. For instance, in research on inclusion body myositis (IBM), an analysis of patient-derived fibroblasts and urine identified L-pyroglutamic acid as a potential biomarker for the disease. nih.gov Similarly, ornithine cycle metabolites have been highly correlated with inflammation and coagulation in severe COVID-19 cases, indicating a role in systemic inflammatory responses. researchgate.net In the context of nitrogen deprivation in the microalgae Chlamydomonas reinhardtii, omics data revealed a significant decrease in the relative abundance of most amino acids, including ornithine, asparagine, and glutamine, while pyroglutamic acid increased. mdpi.com

These findings suggest that a targeted omics approach for this compound could elucidate its metabolic fate and mechanism of action after administration. Future research could use metabolomics and fluxomics to trace the dissociation of the salt and the subsequent pathways of ornithine and pyroglutamic acid, providing a clearer picture of their bioavailability and downstream effects.

| Metabolite | Biological Context | Omics Finding | Potential Future Research for this compound |

| L-Pyroglutamic Acid | Inclusion Body Myositis (IBM) | Identified as a potential fluid biomarker with high sensitivity and specificity in urine and fibroblasts. nih.gov | Investigate if administration of ornithine pyroglutamate (B8496135) affects L-pyroglutamic acid levels as a biomarker for IBM. |